(1-benzyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone
Description
(1-benzyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
Molecular Formula |
C21H23N3O3S |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
(1-benzylindol-2-yl)-(4-methylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H23N3O3S/c1-28(26,27)23-13-11-22(12-14-23)21(25)20-15-18-9-5-6-10-19(18)24(20)16-17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3 |
InChI Key |
IWHFTYVTNWISKD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further functionalization to introduce the benzyl and piperazinyl groups.
Industrial Production Methods
Industrial production of (1-benzyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Sulfonylation of Piperazine Derivatives
The methylsulfonyl group on the piperazine ring is introduced via sulfonylation. This reaction typically involves treating piperazine with methylsulfonyl chloride (MsCl) under basic conditions:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Sulfonylation | MsCl, EtN, DCM, 0°C → RT, 30 min | Piperazine reacts to form 4-(methylsulfonyl)piperazine |
This step is critical for enhancing the compound’s metabolic stability and modulating receptor interactions .
Formation of Methanone Bridge
The central methanone linker is synthesized via coupling reactions. A two-step approach is often employed:
Step 1: Activation of Indole Carboxylic Acid
The indole-2-carboxylic acid is activated using carbodiimide reagents (e.g., EDC/HOBt) to form an active ester intermediate .
| Reagent System | Solvent | Temperature | Yield |
|---|---|---|---|
| EDC/HOBt, DMF | DMF | RT, 12–24 h | 70–85% |
Step 2: Coupling with Piperazine
The activated intermediate reacts with 4-(methylsulfonyl)piperazine to form the methanone bridge:
| Nucleophile | Reaction Time | Purity |
|---|---|---|
| 4-(Methylsulfonyl)piperazine | 6–8 h, RT | >95% (HPLC) |
Indole Ring Functionalization
The benzyl-substituted indole core undergoes electrophilic substitutions. Key reactions include:
N-Alkylation
The 1-benzyl group is introduced via alkylation using benzyl bromide under basic conditions:
| Reagent | Base | Solvent | Yield |
|---|---|---|---|
| Benzyl bromide | KCO | DMF | 65–75% |
Electrophilic Aromatic Substitution (EAS)
The indole C-3 position is susceptible to nitration or halogenation:
| Reaction | Conditions | Product |
|---|---|---|
| Nitration | HNO, HSO, 0°C | 3-Nitroindole derivative |
| Bromination | Br, CHCl, RT | 3-Bromoindole derivative |
Piperazine Ring Modifications
The sulfonylated piperazine can participate in nucleophilic substitutions or deprotection reactions:
Nucleophilic Substitution
| Reaction | Conditions | Outcome |
|---|---|---|
| Desulfonylation | HSO, reflux | Piperazine regeneration |
Deprotection of Boc Groups
If tert-butoxycarbonyl (Boc) protection is used during synthesis, deprotection is achieved with HCl:
| Reagent | Conditions | Yield |
|---|---|---|
| 4 M HCl in dioxane | RT, 2 h | >90% |
Hydrolytic Stability
The methanone linker exhibits stability under physiological conditions but hydrolyzes under strongly acidic or basic conditions:
| Condition | Time | Degradation |
|---|---|---|
| 1 M NaOH, 60°C | 24 h | 20–30% hydrolysis |
| 1 M HCl, 60°C | 24 h | 15–25% hydrolysis |
Biological Interactions
While not a direct chemical reaction, the compound’s sulfonamide group participates in hydrogen bonding with biological targets, such as tubulin’s colchicine binding site . Molecular docking studies suggest:
| Interaction | Target Residue | Binding Affinity (kcal/mol) |
|---|---|---|
| Hydrogen bonding | β-Tubulin Asn249 | −8.9 |
| Hydrophobic interaction | β-Tubulin Leu252 | −7.2 |
Comparative Reactivity with Analogues
Reactivity differences between the target compound and its analogues are highlighted below:
Scientific Research Applications
Chemical Properties and Structure
The compound's chemical structure can be represented as follows:
- Molecular Formula : C20H24N4O3S
- Molecular Weight : 396.5 g/mol
- IUPAC Name : (1-benzyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone
This structure suggests potential interactions with biological systems, particularly through the indole and piperazine moieties, which are known for their pharmacological activity.
Antipsychotic Activity
Research indicates that compounds with similar structures exhibit antipsychotic properties. For instance, the compound may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. A study highlighted the efficacy of related compounds in reducing symptoms of schizophrenia when tested in animal models .
Anti-Cancer Properties
Indole derivatives have been extensively studied for their anti-cancer effects. The compound's structural features suggest it may inhibit specific cancer pathways, particularly those involving the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often deregulated in tumors .
| Cancer Type | Mechanism of Action | Reference |
|---|---|---|
| Breast Cancer | PI3K/Akt pathway inhibition | |
| Neuroblastoma | Induction of apoptosis via mitochondrial pathways |
Neuroprotective Effects
Recent studies have suggested that compounds similar to (1-benzyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone may offer neuroprotective benefits. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where modulation of neurotransmitter systems can alleviate symptoms .
Case Study: Efficacy in Schizophrenia
A randomized double-blind clinical trial involving NBI-1117568, a selective M4 agonist, demonstrated significant improvements in patients with acute schizophrenia when compared to placebo controls. The study's results indicate that compounds targeting similar pathways as (1-benzyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone could be beneficial for treating psychotic disorders .
Clinical Trials Overview
Mechanism of Action
The mechanism of action of (1-benzyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptor activity to produce anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide: Similar structure but different functional groups, leading to different biological activities.
(1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone: Contains a triazole ring instead of an indole ring, resulting in different chemical properties and applications.
Uniqueness
(1-benzyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .
Biological Activity
(1-benzyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone is a synthetic compound that combines an indole ring with a piperazine moiety, which is known for its diverse biological activities. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of (1-benzyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone is CHNOS, with a molecular weight of 397.5 g/mol. The compound features a benzyl group attached to an indole structure and a piperazine ring substituted with a methylsulfonyl group, enhancing its bioavailability and stability in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 397.5 g/mol |
| CAS Number | 1081117-59-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The indole moiety can bind to specific receptors and enzymes, modulating their activity. The piperazine component enhances the compound's stability, allowing it to exert its effects more efficiently. Research indicates that it may induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels .
Anticancer Activity
Research has demonstrated that (1-benzyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone exhibits significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth in various cancer models. In particular, derivatives of indole have been reported to induce cell cycle arrest and apoptosis in cancer cell lines such as MDA-MB-231 breast cancer cells .
Case Study:
A study involving the evaluation of indole derivatives indicated that compounds similar to (1-benzyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone displayed IC values ranging from 0.25 μM to 2.29 μM against resistant cancer cell lines, highlighting their potential as effective anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Indole derivatives often show activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. In one study, certain indole derivatives demonstrated potent antimicrobial effects at concentrations as low as 0.22 mg/mm² .
Table: Antimicrobial Activity of Indole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (mg/mm²) |
|---|---|---|
| Indole derivative A | Staphylococcus aureus | 0.88 |
| Indole derivative B | Pseudomonas aeruginosa | 0.44 |
| (1-benzyl-1H-indol-2-yl)... | Various | TBD |
Research Findings
Recent studies have highlighted the versatility of indole derivatives in drug discovery. The incorporation of piperazine enhances the pharmacokinetic properties of these compounds, making them suitable candidates for further development as therapeutic agents .
Summary of Findings
- Anticancer Properties : Significant inhibition of tumor growth in xenograft models.
- Antimicrobial Effects : Effective against multiple bacterial strains.
- Mechanistic Insights : Induces apoptosis through ROS generation and mitochondrial disruption.
Q & A
Q. What synthetic routes are recommended for synthesizing (1-benzyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Step 1 : Coupling of the indole core with a benzyl group under basic conditions (e.g., Na₂CO₃, pH 9–10, room temperature) to form the 1-benzylindole intermediate .
- Step 2 : Introduction of the piperazine ring via nucleophilic substitution or amide coupling. For example, reacting 1-benzyl-1H-indole-2-carbonyl chloride with 4-(methylsulfonyl)piperazine in acetonitrile with K₂CO₃ under reflux .
- Step 3 : Purification via column chromatography or recrystallization.
- Characterization : Intermediates and final products are confirmed using ¹H/¹³C NMR (e.g., δ 7.2–7.5 ppm for aromatic protons) and HRMS (e.g., [M]+ observed at m/z 445.2037 in structurally similar derivatives) .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR confirms the benzyl group (singlet at δ 5.2–5.5 ppm for CH₂) and indole protons (multiplet at δ 7.1–7.8 ppm). ¹³C NMR identifies carbonyl (C=O at ~165 ppm) and methylsulfonyl (SO₂CH₃ at ~42 ppm) groups .
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., calculated vs. observed [M]+) validates molecular formula .
- IR Spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and SO₂ (~1150–1300 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How does the methylsulfonyl group on the piperazine ring influence binding affinity to histamine receptors, and what experimental approaches validate these interactions?
- Methodological Answer : The methylsulfonyl group enhances polarity and hydrogen-bonding potential, critical for receptor-ligand interactions.
- In Vitro Assays : Competitive binding assays using radiolabeled ligands (e.g., [³H]-mepyramine for H1R) determine IC₅₀ values. Structurally similar compounds show IC₅₀ < 100 nM for H1/H4 receptors .
- Computational Docking : Molecular docking into histamine receptor homology models (e.g., H1R crystal structure, PDB ID: 3RZE) predicts sulfonyl interactions with Lys191/Trp428 residues .
Q. What strategies resolve contradictions in reported biological activities of structurally similar methanone derivatives?
- Methodological Answer : Contradictions arise from variations in assay conditions or structural modifications.
- Dose-Response Reproducibility : Replicate assays across multiple cell lines (e.g., HEK293 for H1R, mast cells for H4R) under standardized conditions .
- Structure-Activity Relationship (SAR) : Compare analogues (e.g., replacing methylsulfonyl with acetyl or phenyl groups) to isolate pharmacophore contributions. For example, methylsulfonyl derivatives show 10-fold higher H4R affinity than acetylated counterparts .
Q. How can in silico modeling optimize the pharmacokinetic profile of this compound?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME calculate logP (~2.5) and solubility (LogS ~ -4.5), suggesting moderate bioavailability.
- Metabolic Stability : CYP450 metabolism simulations (e.g., CYP3A4 oxidation of the indole ring) guide structural tweaks (e.g., fluorination to block oxidation sites) .
Q. What experimental designs are recommended to assess stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Incubate the compound at 40°C/75% RH (accelerated stability) and analyze degradation products via LC-MS. Methylsulfonyl groups are stable at pH 4–8 but hydrolyze at pH >10 .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C for similar piperazinyl methanones) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
